Superior Enzyme Inhibition Potency Against InhA Compared to Analog with Pyridyl Substituent
In a direct head-to-head enzymatic assay measuring InhA inhibition (M. tuberculosis InhA, NADH as cofactor), MtInhA-IN-1 exhibited an IC50 of 12 nM, while the closest analog (replacing the thiazolyl ring with a pyridyl ring, compound 12b) showed an IC50 of 210 nM [1]. The quantified difference is a 17.5-fold higher potency for MtInhA-IN-1 under identical assay conditions (100 µM NADH, 50 µM dodecenoyl-CoA, 25°C, pH 7.4) [1].
| Evidence Dimension | InhA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Analog with pyridyl (compound 12b): 210 nM |
| Quantified Difference | 17.5-fold more potent |
| Conditions | Recombinant M. tuberculosis InhA, NADH concentration 100 µM, dodecenoyl-CoA 50 µM, 25°C, pH 7.4 |
Why This Matters
For screening cascades, a 17.5-fold difference in primary IC50 directly impacts hit prioritization and reduces false positives from weaker inhibitors.
- [1] Pan, P., et al. (2014). European Journal of Medicinal Chemistry, 84, 1–15. View Source
